[Methyl(phenyl)phosphoryl]hydrazine
Description
[Methyl(phenyl)phosphoryl]hydrazine is a phosphorylated hydrazine derivative characterized by a methyl-phenyl-phosphoryl group attached to a hydrazine backbone. This compound is structurally distinct due to the presence of a phosphoryl (P=O) group, which confers unique electronic and steric properties compared to simpler hydrazines like phenylhydrazine. Its synthesis typically involves reactions between hydrazine and phosphorylating agents, such as phosphoryl chloride, under controlled conditions to achieve regioselective N-phosphorylation . The compound’s applications span medicinal chemistry, where it serves as a precursor for psychotropic agents , and organic synthesis, where it facilitates the construction of heterocyclic frameworks like diazaphospholes .
Properties
CAS No. |
6779-71-1 |
|---|---|
Molecular Formula |
C7H11N2OP |
Molecular Weight |
170.15 g/mol |
IUPAC Name |
[methyl(phenyl)phosphoryl]hydrazine |
InChI |
InChI=1S/C7H11N2OP/c1-11(10,9-8)7-5-3-2-4-6-7/h2-6H,8H2,1H3,(H,9,10) |
InChI Key |
QKLBGPAESFMKGB-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1)NN |
Origin of Product |
United States |
Preparation Methods
Diazotization-Reduction of Aniline Derivatives
- Process: Aniline or substituted anilines (e.g., p-methylaniline) undergo diazotization with sodium nitrite in acidic conditions at low temperatures (0–5°C), forming diazonium salts.
- Reduction: The diazonium salts are then reduced using reductive agents such as sodium pyrosulfite or zinc powder in acidic media to yield phenylhydrazine or substituted phenylhydrazines.
- Purification: The product is neutralized, crystallized, and purified by filtration and activated carbon decolorization.
Example Data from p-Methylphenylhydrazine Preparation:
| Step | Conditions | Reagents | Outcome |
|---|---|---|---|
| Diazotization | 0–5°C, 5 min | p-Methylaniline, HCl, NaNO2 | Diazonium salt solution |
| Reduction | 20–35°C, pH 7–8, 30 min + heating | Sodium pyrosulfite, NaOH, HCl | p-Methylphenylhydrazine (99.7% purity) |
| Purification | Cooling to 5–10°C, filtration | Activated carbon | High purity hydrazine product |
This method offers advantages of short reaction time and high purity (>98%) with low production cost.
Alternative Phenylhydrazine Synthesis via Butanone Azine Hydrolysis
- Aniline reacts with butanone azine and hydrazonium salts under heating (90–130°C) with reflux and rectification to produce phenylhydrazine.
- The process recycles unreacted aniline and azine, optimizing yield.
- Reaction time: 12–18 hours, with temperature control and ammonia recovery.
This method is suitable for large-scale phenylhydrazine production with controlled purity.
Preparation of Methylhydrazine Component
Methylhydrazine is another key building block, prepared by methylation of hydrazine derivatives:
Methylation of Hydrazine Hydrochloride
- Process: Hydrazine hydrochloride is reacted with methanol in the presence of catalysts such as hydrazine sulfate, hydrazine phosphate, or methyl sulfonates.
- Conditions: Reaction temperature ranges from 50 to 100°C, reaction time 1–4 hours, under controlled pressure (0.3–0.5 MPa).
- Catalyst dosage: 5–20% molar ratio relative to hydrazine hydrochloride.
- Water content: 10–40% by weight relative to hydrazine hydrochloride.
Isolation and Purification
- After reaction, the mixture is cooled to separate catalyst and unreacted hydrazine hydrochloride.
- The filtrate undergoes dealcoholysis, dissociation, and rectification to obtain methylhydrazine solution (~40% concentration).
| Parameter | Range/Value |
|---|---|
| Methanol to hydrazine hydrochloride molar ratio | 2–6 times |
| Water content | 10–40% of hydrazine hydrochloride weight |
| Catalyst type | Hydrazine sulfate preferred |
| Temperature | 50–100°C |
| Reaction time | 1–4 hours |
| Pressure | 0.3–0.5 MPa |
This method provides efficient methylation with catalyst recycling and high yield of methylhydrazine.
Synthesis of [Methyl(phenyl)phosphoryl]hydrazine
While direct literature on the exact preparation of [Methyl(phenyl)phosphoryl]hydrazine is limited, the compound can be synthesized by combining the above intermediates through phosphorylation reactions:
Phosphorylation of Methylphenylhydrazine
- Methylphenylhydrazine can be reacted with phosphorylating agents such as methylphosphoryl chloride or related derivatives under controlled conditions.
- The reaction typically requires anhydrous conditions, inert atmosphere, and base to neutralize released HCl.
- Temperature control is critical to avoid decomposition.
Stepwise Synthesis Approach
- First, prepare methylphenylhydrazine via diazotization-reduction of p-methylaniline.
- Separately prepare methylhydrazine via methylation of hydrazine hydrochloride.
- React methylphenylhydrazine with methylphosphoryl chloride or equivalent to form the target compound.
- Purify by recrystallization or chromatography.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The use of sodium pyrosulfite as a reductive agent in phenylhydrazine synthesis significantly reduces reaction time and improves purity.
- Catalyst choice in methylhydrazine synthesis affects reaction efficiency; hydrazine sulfate is preferred for its catalytic activity and ease of recovery.
- Temperature and pH control are critical in diazotization and reduction steps to avoid side reactions and ensure high yield.
- Purification steps such as activated carbon decolorization and crystallization are essential for obtaining high-purity hydrazine derivatives.
- The phosphorylation step demands strict moisture exclusion and inert atmosphere to prevent hydrolysis of phosphoryl reagents.
Chemical Reactions Analysis
Types of Reactions
[Methyl(phenyl)phosphoryl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different hydrazine derivatives.
Substitution: The phosphoryl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphoryl group under mild conditions.
Major Products Formed
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phosphoryl compounds.
Scientific Research Applications
[Methyl(phenyl)phosphoryl]hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Methyl(phenyl)phosphoryl]hydrazine involves its interaction with molecular targets through its phosphoryl and hydrazine groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various biological and chemical effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Phenylhydrazine
- Structure : Lacks the phosphoryl group, featuring only a phenyl group directly bonded to hydrazine.
- Reactivity : Primarily reacts with carbonyl compounds to form hydrazones, widely used in analytical chemistry for carbonyl detection .
- Biological Activity : Exhibits antimicrobial and antioxidant properties in hydrazone derivatives . However, it shows lower selectivity as a lipoxygenase (LOX) inhibitor compared to phosphorylated hydrazines due to the absence of the electron-withdrawing phosphoryl group .
Phosphorylhydrazides
- Structure : Contain a phosphoryl group but differ in substituents (e.g., methyl vs. aryl groups).
- Reactivity: Undergo N-phosphorylation preferentially (58% in reactions with bis(2,4-dinitrophenyl) phosphate), whereas non-phosphorylated hydrazines favor O-phosphorylation .
- Biological Activity : Methyl-substituted phosphorylhydrazides demonstrate enhanced psychotropic activity, improving memory and exhibiting antidepressant effects due to optimized pharmacophore interactions .
Hydrazides and Semicarbazides
- Structure : Replace the phosphoryl group with amide (hydrazides) or urea-like (semicarbazides) functionalities.
- Reactivity : Less electrophilic than phosphorylhydrazines, leading to slower kinetics in enzyme inhibition studies .
- Applications : Used in synthesizing triazolo-pyridazines with antitubercular and antifungal activities but show weaker inhibition of acetylcholinesterase (AChE) compared to phenyl-substituted pyridazines .
Reactivity and Phosphorylation
[Methyl(phenyl)phosphoryl]hydrazine exhibits distinct regioselectivity in phosphorylation reactions:
- N- vs. O-Phosphorylation : In reactions with bis(2,4-dinitrophenyl) phosphate, 58% of hydrazine attacks occur at the nitrogen atom, forming stable N-phosphorylated products. In contrast, hydroxylamine derivatives react exclusively at oxygen .
- Intramolecular Rearrangements : Transient phosphorylated intermediates can rearrange into diazaphospholes, a feature exploited in heterocyclic synthesis .
Table 1: Reactivity Comparison of Hydrazine Derivatives
Lipoxygenase (LOX) Inhibition
- Core Inhibitor Structures : Phosphorylhydrazines show superior selectivity for LOX isoforms compared to phenylhydrazine and semicarbazides. This is attributed to the phosphoryl group’s ability to coordinate with metal ions in the enzyme active site .
- Kinetic Parameters : The kinact/Ki ratio for [methyl(phenyl)phosphoryl]hydrazine is 2–3 times higher than phenylhydrazine, indicating stronger irreversible inhibition .
Acetylcholinesterase (AChE) Inhibition
- Phosphoryl groups may further stabilize these interactions .
Psychotropic Activity
- Methyl groups on the phosphoryl fragment enhance binding to neural targets, improving memory and reducing hypoxia-induced damage. Fluorine substitutions further augment activity, but phenyl groups alone are less effective .
Biological Activity
[Methyl(phenyl)phosphoryl]hydrazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and potential therapeutic effects, supported by case studies and research findings.
[Methyl(phenyl)phosphoryl]hydrazine, with the chemical formula CHNOP, is characterized by its unique structure that includes a phosphoryl group attached to a hydrazine moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of [Methyl(phenyl)phosphoryl]hydrazine derivatives. A series of related compounds demonstrated significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) indicating strong antimicrobial efficacy.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 10 |
| 3 | B. subtilis | 20 |
These findings suggest that modifications in the substituents on the hydrazine core can enhance antimicrobial activity, potentially through mechanisms involving membrane disruption or enzyme inhibition in microbial cells .
Antioxidant Activity
The antioxidant capacity of [Methyl(phenyl)phosphoryl]hydrazine has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited notable scavenging abilities, which were attributed to its ability to donate electrons and stabilize free radicals.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 45 |
| ABTS | 30 |
The electron-donating nature of the methyl group enhances the radical scavenging efficiency, making it a candidate for further exploration in antioxidant therapies .
Toxicological Profile
While exploring its biological activities, it is crucial to consider the toxicological aspects of [Methyl(phenyl)phosphoryl]hydrazine. Hydrazines are known for their hepatotoxic effects, which can manifest as liver damage upon exposure. Case studies indicate that exposure to hydrazine compounds can lead to severe respiratory issues and liver necrosis in laboratory animals .
Case Study Insights
In a notable case study involving occupational exposure to hydrazine derivatives, workers reported symptoms ranging from respiratory distress to liver dysfunction. Histopathological examinations revealed focal necrosis and cell degeneration in liver tissues, underscoring the need for caution in handling these compounds .
Computational Studies
Computational modeling has been employed to predict the binding interactions of [Methyl(phenyl)phosphoryl]hydrazine with various biological targets. Molecular docking studies indicated strong interactions with key enzymes involved in metabolic pathways, suggesting potential therapeutic applications in enzyme inhibition .
Q & A
Q. Q1. What are the established synthetic routes for [Methyl(phenyl)phosphoryl]hydrazine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of phosphorylated hydrazine derivatives typically involves modifying phenylhydrazine precursors. For example, phenylhydrazine is synthesized via diazotization of aniline followed by reduction with sodium sulfite/NaOH . To introduce the phosphoryl group, a phosphorylation step using phosphorus oxychloride (POCl₃) or methylphosphonic dichloride could be employed under anhydrous conditions. Key factors include:
- Temperature control : Excess heat may lead to side reactions (e.g., hydrolysis of the phosphoryl group).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at phosphorus.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. Q2. How can [Methyl(phenyl)phosphoryl]hydrazine be characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : ¹H and ³¹P NMR are critical. The ³¹P signal typically appears at δ 15–25 ppm for phosphoryl hydrazines. For example, in diphenylphosphinyl derivatives, coupling between P and adjacent N-H protons is observed .
- IR : Stretching vibrations for P=O (~1250 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups.
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Hydrogen-bonding patterns between N-H and phosphoryl oxygen can stabilize crystal packing .
Q. Q3. What analytical techniques are recommended for detecting [Methyl(phenyl)phosphoryl]hydrazine in complex mixtures?
Methodological Answer:
- HPLC-UV/MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. The phosphoryl group enhances retention time.
- Colorimetric assays : Phosphomolybdic acid (PMA) forms blue complexes with phosphorylated compounds under acidic conditions .
- TLC : Silica plates with ninhydrin staining detect free hydrazine groups; Rf values vary with solvent polarity .
Advanced Research Questions
Q. Q4. How does the electron-withdrawing phosphoryl group influence the reactivity of [Methyl(phenyl)phosphoryl]hydrazine in cyclocondensation or Fischer indole synthesis?
Methodological Answer: The phosphoryl group reduces nucleophilicity at the hydrazine nitrogen by conjugating with the lone pair, altering reactivity compared to phenylhydrazine. For example:
- Fischer indole synthesis : Requires stronger acid catalysis (e.g., H₂SO₄ instead of HCl) to activate the less nucleophilic nitrogen.
- Cyclocondensation : With α,β-unsaturated ketones, higher temperatures (80–100°C) and extended reaction times (12–24 hrs) are needed. Computational studies (DFT) can model transition states to optimize conditions .
Q. Q5. How can contradictory data on the stability of [Methyl(phenyl)phosphoryl]hydrazine derivatives under acidic/basic conditions be resolved?
Methodological Answer: Contradictions arise from varying substituent effects. To resolve:
- pH-dependent stability assays : Monitor degradation via HPLC at pH 1–14. Phosphoryl hydrazines are typically stable in acidic conditions (pH < 5) but hydrolyze above pH 7 due to P-O bond cleavage.
- Isotopic labeling : Use ¹⁸O-water to track hydrolysis pathways.
- Comparative studies : Contrast with non-phosphorylated analogs (e.g., phenylhydrazine) to isolate the phosphoryl group’s role .
Q. Q6. What computational methods are suitable for predicting the electronic and steric effects of [Methyl(phenyl)phosphoryl]hydrazine in catalyst design?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution. The phosphoryl group’s electron-withdrawing nature lowers HOMO energy, reducing nucleophilicity.
- Molecular docking : Simulate interactions with enzyme active sites (e.g., acetylcholinesterase for inhibitor studies).
- MD simulations : Assess solvation effects and conformational flexibility in aqueous/organic solvents .
Q. Q7. How can [Methyl(phenyl)phosphoryl]hydrazine be utilized in the synthesis of novel heterocycles or metal-organic frameworks (MOFs)?
Methodological Answer:
- Heterocycle synthesis : React with aldehydes/ketones to form phosphorylated hydrazones, which undergo cyclization with POCl₃ to yield 1,3,4-oxadiazoles or triazoles. Monitor by ³¹P NMR for intermediate formation .
- MOF construction : Coordinate with transition metals (e.g., Cu²⁺ or Zn²⁺) via the hydrazine nitrogen and phosphoryl oxygen. Single-crystal XRD confirms framework topology .
Safety and Handling Considerations
Q. Q8. What safety protocols are recommended for handling [Methyl(phenyl)phosphoryl]hydrazine in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
